molecular formula C13H16O B13799298 2,3-Dimethyl-3-phenylpent-4-enal CAS No. 80586-96-5

2,3-Dimethyl-3-phenylpent-4-enal

Cat. No.: B13799298
CAS No.: 80586-96-5
M. Wt: 188.26 g/mol
InChI Key: YDYNMTASSRDILL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-phenylpent-4-enal is an organic compound with the molecular formula C13H16O It is a member of the aldehyde family and features a phenyl group attached to a pentenal chain with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous solution, and the reaction is carried out in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-phenylpent-4-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: 2,3-Dimethyl-3-phenylpentanoic acid.

    Reduction: 2,3-Dimethyl-3-phenylpentanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethyl-3-phenylpent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-phenylpent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity can be exploited in various chemical reactions and biological processes .

Comparison with Similar Compounds

Properties

CAS No.

80586-96-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3-dimethyl-3-phenylpent-4-enal

InChI

InChI=1S/C13H16O/c1-4-13(3,11(2)10-14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3

InChI Key

YDYNMTASSRDILL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C)(C=C)C1=CC=CC=C1

Origin of Product

United States

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